molecular formula C14H7BrClF4NO2 B249361 N-(4-bromo-2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-(4-bromo-2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

Katalognummer B249361
Molekulargewicht: 412.56 g/mol
InChI-Schlüssel: ZANWGRIQTNADHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide, commonly known as BCTMB, is a chemical compound that has been extensively studied due to its potential use as a pharmacological tool for research purposes. BCTMB is a selective antagonist of the 5-HT3 receptor, which is a subtype of the serotonin receptor.

Wirkmechanismus

BCTMB selectively binds to the 5-HT3 receptor and blocks the binding of serotonin, which is the endogenous ligand for this receptor. This results in a decrease in the activity of the 5-HT3 receptor and a reduction in the downstream signaling pathways that are activated by this receptor. The exact mechanism by which BCTMB binds to the 5-HT3 receptor is not fully understood, but it is thought to involve interactions with specific amino acid residues in the receptor's binding site.
Biochemical and Physiological Effects:
BCTMB has been shown to have a variety of biochemical and physiological effects, primarily through its antagonism of the 5-HT3 receptor. These effects include a reduction in nausea and vomiting, a decrease in anxiety and depression-like behaviors, and an attenuation of pain perception. BCTMB has also been shown to have anti-inflammatory effects, possibly through its modulation of the immune system.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BCTMB as a pharmacological tool in lab experiments is its selectivity for the 5-HT3 receptor. This allows researchers to specifically investigate the role of this receptor in various physiological processes without the confounding effects of non-specific binding to other receptors. However, one limitation of using BCTMB is its relatively low potency compared to other 5-HT3 receptor antagonists, which may require higher concentrations of the compound to achieve the desired effects.

Zukünftige Richtungen

There are several future directions for research on BCTMB. One area of interest is the potential therapeutic uses of 5-HT3 receptor antagonists, particularly in the treatment of nausea and vomiting associated with chemotherapy and radiation therapy. Another area of interest is the role of the 5-HT3 receptor in the gut-brain axis and its potential involvement in gastrointestinal disorders such as irritable bowel syndrome. Finally, there is ongoing research into the development of more potent and selective 5-HT3 receptor antagonists, which may have improved pharmacological properties compared to BCTMB.

Synthesemethoden

BCTMB can be synthesized through a multi-step process starting from commercially available 4-bromo-2-chloronitrobenzene. The first step involves the reduction of the nitro group to an amino group, followed by the introduction of fluorine atoms at the 2,3,5, and 6 positions of the benzene ring. The final step involves the introduction of a methoxy group and an amide group to the benzene ring. The overall yield of the synthesis process is approximately 20%.

Wissenschaftliche Forschungsanwendungen

BCTMB has been extensively studied as a pharmacological tool for research purposes due to its selective antagonism of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel that is primarily expressed in the central and peripheral nervous systems. It is involved in a variety of physiological processes, including nausea and vomiting, anxiety, and pain perception. BCTMB has been used to investigate the role of the 5-HT3 receptor in these processes, as well as to explore the potential therapeutic uses of 5-HT3 receptor antagonists.

Eigenschaften

Produktname

N-(4-bromo-2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

Molekularformel

C14H7BrClF4NO2

Molekulargewicht

412.56 g/mol

IUPAC-Name

N-(4-bromo-2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

InChI

InChI=1S/C14H7BrClF4NO2/c1-23-13-11(19)9(17)8(10(18)12(13)20)14(22)21-7-3-2-5(15)4-6(7)16/h2-4H,1H3,(H,21,22)

InChI-Schlüssel

ZANWGRIQTNADHA-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=C(C=C(C=C2)Br)Cl)F)F

Kanonische SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=C(C=C(C=C2)Br)Cl)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.